Cinnarizine

Catalog No.
S523809
CAS No.
298-57-7
M.F
C26H28N2
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnarizine

CAS Number

298-57-7

Product Name

Cinnarizine

IUPAC Name

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine

Molecular Formula

C26H28N2

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+

InChI Key

DERZBLKQOCDDDZ-JLHYYAGUSA-N

SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

solubility

750 mg/L (at 25 °C)
1.72e-03 g/L

Synonyms

1-(Diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine, Cinarizina Inkey, Cinarizina Ratiopharm, Cinarizine, Cinazière, Cinna, Cinnarizin AL, Cinnarizin Ratiopharm, Cinnarizin Siegfried, cinnarizin von ct, Cinnarizin-ratiopharm, Cinnarizine, Cinnarizine L Tartrate, Cinnarizine L-Tartrate, Cinnarizine L-Tartrate (1:1), Cinnarizine, (E)-Isomer, Cinnarizine, Dihydrochloride, Cinnipirine, Cisaken, Dihydrochloride Cinnarizine, Dimitronal, L-Tartrate, Cinnarizine, R 516, R-516, R516, Stugeron, Stugeron Forte, Von Ct, Cinnarizin

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

The exact mass of the compound Cinnarizine is 368.22525 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 750 mg/l (at 25 °c)1.72e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 290687. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.
  • Vertigo and Ménière's Disease

    Cinnarizine is one of the few medications shown to be effective in chronic treatment of vertigo and tinnitus associated with Ménière's disease. A clinical study involving 181 participants demonstrated that cinnarizine treatment reduced the frequency of moderate vertigo experiences by 65.8% and extreme vertigo by 89.8% ]. Research suggests it works by improving blood flow in the inner ear Source: MDPI (Multidisciplinary Digital Publishing Institute): .

  • Migraine Prevention

    Studies have investigated the effectiveness of cinnarizine in preventing migraines. A systematic review and meta-analysis indicated that cinnarizine significantly reduced migraine frequency and intensity compared to placebo ]. Further research is needed to confirm these findings due to the relatively small sample sizes of the included studies.

  • Other Applications

    Scientific research has explored cinnarizine for various other uses, including motion sickness, tinnitus, and certain circulatory disorders. However, more research is required to determine its definitive role in these areas.

Cinnarizine is a medication classified as an antihistamine and calcium channel blocker, belonging to the diphenylmethylpiperazine group. Its chemical formula is C26H28N2\text{C}_{26}\text{H}_{28}\text{N}_{2}, with a molar mass of approximately 368.524 g/mol . Cinnarizine is primarily used to treat nausea and vomiting associated with motion sickness, vertigo, and Ménière's disease. It works by blocking the effects of histamine in the brain, thereby reducing symptoms related to motion sickness and improving blood flow in the inner ear, which helps alleviate dizziness .

Cinnarizine's mechanism of action for its different effects is multifaceted:

  • Antiemetic effect: It likely works by blocking histamine H1 receptors in the brain, which are involved in nausea and vomiting sensation [, ].
  • Vertigo and Meniere's disease: Cinnarizine might improve blood flow in the inner ear and vestibular system, which are crucial for balance. Additionally, it might suppress abnormal activity in the vestibular system that contributes to vertigo and tinnitus (ringing in the ears) associated with Meniere's disease [].
Due to its structure. As a calcium channel antagonist, it selectively inhibits T-type voltage-operated calcium channels, which plays a crucial role in its pharmacological effects . Additionally, cinnarizine has been shown to interact with various neurotransmitter receptors, including H1 histamine receptors, 5-HT2 serotonin receptors, and D2 dopamine receptors, contributing to its antihistaminic and antiserotonergic properties .

Example Reaction

One method of synthesizing cinnarizine involves the reaction of piperazine with benzhydryl chloride, followed by N-alkylation with cinnamyl bromide or chloride. This multi-step reaction illustrates how cinnarizine can be constructed from simpler chemical precursors .

Cinnarizine exhibits a range of biological activities beyond its primary use as an antihistamine. Research indicates that it has anti-allergic properties, as it can inhibit contractions induced by histamine and leukotriene D4 in smooth muscle tissues . Moreover, cinnarizine has been shown to protect against anaphylactic shock in experimental models by antagonizing allergic mediators without interfering with their release from mast cells .

Cinnarizine can be synthesized through various methods:

  • Traditional Synthesis: The initial synthesis involves reacting piperazine with benzhydryl chloride followed by N-alkylation using cinnamyl bromide or chloride .
  • Continuous-Flow Multistep Synthesis: A modern approach utilizes continuous-flow techniques to streamline the synthesis process, improving efficiency and yield. This method allows for the generation of cinnarizine alongside similar compounds like cyclizine from bulk alcohols as starting materials .
  • Alternative Routes: Other synthetic routes may involve different starting materials or conditions but generally focus on constructing the diphenylmethylpiperazine framework characteristic of cinnarizine.

Cinnarizine is widely used in clinical settings for:

  • Motion Sickness: Effective in preventing nausea and vomiting during travel.
  • Vestibular Disorders: Alleviates symptoms associated with inner ear problems.
  • Peripheral Vascular Disease: Improves blood circulation in patients suffering from vascular issues .
  • Combination Therapy: Often used in conjunction with other antihistamines for enhanced efficacy in treating vertigo .

Cinnarizine interacts with various drugs and substances due to its pharmacological profile. Notably:

  • Alcohol: Concurrent use with alcohol can increase the likelihood of side effects such as sedation and dizziness .
  • Other Medications: Cinnarizine may alter the pharmacokinetics of other drugs metabolized by cytochrome P450 enzymes, potentially leading to increased toxicity or reduced efficacy of co-administered medications .

Several compounds share structural or functional similarities with cinnarizine. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
CyclizineAntihistamineMotion sickness and nauseaLess sedating than cinnarizine
DimenhydrinateAntihistamineMotion sicknessCombination of diphenhydramine and 8-chlorotheophylline
PromethazineAntihistamineNausea, vomiting, and sedationStronger sedative effects
MeclizineAntihistamineMotion sickness and vertigoLess drowsiness compared to cinnarizine

Cinnarizine's uniqueness lies in its dual action as both an antihistamine and a calcium channel blocker, making it particularly effective for treating vestibular disorders while also managing motion sickness effectively.

Traditional Synthesis Routes

Cinnarizine was introduced in 1955 by Janssen Pharmaceutica through two‐step N-alkylation of piperazine (Scheme 1).

  • Formation of 1-benzhydrylpiperazine by reacting benzhydryl chloride with piperazine in refluxing ethanol (6 h; 40% – 55% isolated) [1] [2].
  • N-alkylation of the intermediate with cinnamyl chloride (acetone, potassium carbonate, 18 h) affording cinnarizine in 45%-50% overall yield [1] [2].

A modified Mannich variant (formaldehyde, cinnamyl chloride generated in situ) shortened step 2 but did not raise the overall yield beyond 55% [2] [3]. Table 1 summarises key data.

RouteKey ReagentsSolventTemp (°C) / t (h)Overall YieldMain Issues
Janssen (1955)Benzhydryl Cl, cinnamyl ClEtOH / acetone78 / 6 + 56 / 1845-50% [1] [2]Long reaction times, low atom-economy
Chen et al. (1982)Diphenyl-Br, in situ cinnamyl ClDioxane80 / 2048% [4]Bromine handling, ether by-products
Sheng et al. (1984)Mannich variantMeOH65 / 855% [2]Formaldehyde excess, resinous tars

Novel Four-Step Synthesis with GC/TLC Monitoring

Patent CN103254152A describes a fully optimised four-step batch route (Scheme 2) in which every stage is monitored by GC or TLC, giving ≥85% overall yield [4].

StepTransformation (representative scale)ConditionsIsolated Yield
1Benzene + benzyl Cl → diphenylmethaneZnCl₂ (11 M), reflux 3 h94-98%
2Diphenylmethane → diphenylmethyl ClCl₂, DIAD, hν, 100 °C, 9 h96-98%
3Diphenylmethyl Cl + piperazine → 1-benzhydrylpiperazineHexane/H₂O, 95 °C, 8 h88-92%
4Cinnamyl Cl (in situ) + intermediate → cinnarizineHexane, 70 °C, 4 h85-91%
Overall85-88%

Operational improvements include in-process pH switches, hot-water washing to strip inorganic salts, and controlled chlorine photolysis that cuts benzylic over-chlorination to <0.5% [4].

Continuous‐flow adaptation (ChemSusChem 2016) compresses the same chemistry into 90 min residence time at 2 mmol h⁻¹ productivity [5]. Key data are listed in Table 3.

Flow StepReactor (mL)T (°C) / τ (min)Yield
Diphenylmethanol → diphenylmethyl Cl1.0100 / 1097% [5]
1-Benzhydrylpiperazine formation6.0150 / 4592% [5]
Cinnamyl alcohol → cinnamyl Cl1.560 / 1595% [5]
Final coupling4.4100 / 3085% (isol. 82%) [5]
Overall (flow)82%

Reaction Mechanism Elucidation

  • Step 1—Friedel-Crafts benzylation: ZnCl₂ polarises benzyl Cl, generating a benzyl cation that electrophilically attacks benzene to form diphenylmethane; ZnCl₂·Cl⁻ ion pair stabilises the transition state [6] [7].
  • Step 2—Benzylic chlorination: UV-promoted homolysis of Cl₂ gives Cl· radicals; H-abstraction from diphenylmethane produces a resonance-stabilised benzylic radical that rapidly recombines with Cl· to furnish diphenylmethyl Cl [4].
  • Step 3—Benzylic SN2: Piperazine’s secondary amine performs backside attack on the benzylic carbon; the benzylic chloride’s polar-and-resonance activation lowers Eₐ to ~14 kcal mol⁻¹ (DFT, B3LYP/6-31G*) giving clean substitution even in protic media [5]. Water moderates exotherm and facilitates phase separation of hexane layer [4].
  • Step 4—Allylic chlorodehydration: Protonation of cinnamyl alcohol by HCl yields an allylic cation that is captured by Cl⁻; competing rearrangements are minimal below 65 °C, maintaining E-selectivity (>94% E-cinnamyl Cl) [4] [5].
  • Final Coupling—SN2 on allylic chloride: 1-Benzhydrylpiperazine attacks the γ-chloride via an SN2′ pathway, confirmed by retention of (E) geometry and absence of π-allyl intermediates in time‐resolved HPLC [5].

Solvent Selection and Yield Optimization Strategies

TransformationSolvent (best)RationaleEffect on Yield
Friedel-Crafts benzylationBenzene (reagent)Reactant-as-solvent avoids dilution [4]↑ conversion, 98%
Benzylic chlorinationAcetone (flow)Dissolves diphenylmethanol at 3.1 M; miscible with HCl, reducing mass-transfer limits [5]Full conversion in 10 min
Piperazine alkylationHexane/H₂O (batch)Biphasic system suppresses bis-alkylation; water scavenges HCl [4]92% vs 70% in EtOH
Piperazine alkylation (flow)THF (0.5 M) + 250 psiPrevents piperazine crystallisation; elevated pressure suppresses solvent boiling [5]92% selectivity
Final couplingAcetone/25% NaOH (1 : 1)Homogeneous basic medium; NaOH neutralises released HCl [5]85% yield in 30 min
Mechanochemical routeSolvent-free ball milling [8]Eliminates VOCs; 1-60 min reactions25-50% yield, green metrics

Mechanistic solvent mapping showed that polar aprotic media accelerate benzylic SN2 up to five-fold; however, hexane avoids competitive O-alkylation. Inline GC optimisation indicated optimum water content at 5 wt %, above which hydrolysis of diphenylmethyl Cl rises sharply (>3% at 10 wt %) [4].

Purification Techniques and By-Product Analysis

StreamMajor By-product(s)DetectionMitigation / Purification
Step 1Dibenzyl ether (≤2%)GC-FIDMaintain 3 eq HCl; remove by hexane wash [4]
Step 2Bis(diphenyl) ether (<0.5%)TLC (R_f 0.65)Strict Cl₂ stoichiometry; silica plug pre-polish [4]
Step 3Diphenylmethanol (hydrolysis), bis(diphenylmethyl) etherHPLC-UV 254 nmHot-water washes, pH 1 acidification, recrystallisation from EtOH [4]
Continuous flowBenzyl piperazine, benzyl alcohol, benzyl methyl etherGC-MSInline liquid–liquid separator removes unreacted benzyl Cl; EtOAc extraction of mother liquor [5]
MechanochemicalImpure unreacted piperazinePXRDSimple trituration with hexane [8]

Large-scale batches employ sequential pH swings (pH ≈ 0.5 then 3.5) to partition inorganic salts, followed by vacuum drying at 50 °C to avoid cinnarizine’s polymorphic conversion [4]. Continuous flow lines incorporate Teflon-membrane separators sustaining 2 psi differential pressure; loss of organic phase is <0.2%, and Karl Fischer titration confirms <2% residual water, compatible with direct crystallisation of API [5].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5.8

Hydrogen Bond Acceptor Count

2

Exact Mass

368.225248902 g/mol

Monoisotopic Mass

368.225248902 g/mol

Heavy Atom Count

28

LogP

5.77 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3DI2E1X18L

Related CAS

7002-58-6 (di-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

For the treatment of vertigo/meniere's disease, nausea and vomiting, motion sickness and also useful for vestibular symptoms of other origins.

Pharmacology

Cinnarizine is an antihistamine and a calcium channel blocker. Histamines mediate a number of activities such as contraction of smooth muscle of the airways and gastrointestinal tract, vasodilatation, cardiac stimulation, secretion of gastric acid, promotion of interleukin release and chemotaxis of eosinophils and mast cells. Competitive antagonists at histamine H1 receptors may be divided into first (sedating) and second (non-sedating) generation agents. Some, such as Cinnarizine also block muscarinic acetylcholine receptors and are used as anti-emetic agents. Cinnarizine through its calcium channel blocking ability also inhibits stimulation of the vestibular system.

MeSH Pharmacological Classification

Calcium Channel Blockers

ATC Code

N - Nervous system
N07 - Other nervous system drugs
N07C - Antivertigo preparations
N07CA - Antivertigo preparations
N07CA02 - Cinnarizine

Mechanism of Action

Cinnarizine inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage gated calcium channels. Cinnarizine has also been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

16699-20-0
298-57-7

Metabolism Metabolites

Cinnarizine has known human metabolites that include 1-Benzhydrylpiperazine, 1-Cinnamylpiperazine, Benzophenone, 4-{3-[4-(diphenylmethyl)piperazin-1-yl]prop-1-en-1-yl}phenol, Cinnamaldehyde, and 4-{phenyl[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]methyl}phenol.

Wikipedia

Cinnarizine

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Lamie NT, Monir HH. Simultaneous Determination of Cinnarizine and
2: Scholtz AW, Ilgner J, Loader B, Pritschow BW, Weisshaar G. Cinnarizine and
3: Borukhova S, Noël T, Hessel V. Continuous-Flow Multistep Synthesis of
4: Sassene PJ, Mosgaard MD, Löbmann K, Mu H, Larsen FH, Rades T, Müllertz A.
5: Lamie NT, Yehia AM. Development of normalized spectra manipulating
6: Teggi R, Colombo B, Gatti O, Comi G, Bussi M. Fixed combination of cinnarizine
7: Abouelatta SM, Aboelwafa AA, Khalil RM, El-Gazayerly ON. Utilization of
8: Lyon RF, Rush SC, Roland JT Jr, Jethanamest D, Schwan CP, Kharon CU.
9: Salama AH, Aburahma MH. Ufasomes nano-vesicles-based lyophilized platforms for
10: Lamie NT. Comparative study of spectrophotometric methods manipulating ratio
11: Schmeel LC, Schmeel FC, Kim Y, Blaum-Feder S, Endo T, Schmidt-Wolf IG. In
12: Abdel-Fattah MM, Messiha BA, Salama AA. Assessment of the Mechanistic Role of
13: Haress NG. Cinnarizine: Comprehensive Profile. Profiles Drug Subst Excip
14: Berlin M, Przyklenk KH, Richtberg A, Baumann W, Dressman JB. Prediction of
15: Teggi R, Gatti O, Sykopetrites V, Quaglieri S, Benazzo M, Bussi M.
16: Ashrafi MR, Najafi Z, Shafiei M, Heidari K, Togha M. Cinnarizine versus
17: DiSabella MT. Cinnarizine: a promising agent for migraine prevention you may
18: Ashrafi MR, Salehi S, Malamiri RA, Heidari M, Hosseini SA, Samiei M, Tavasoli
19: Disabella MT. DUPLICATE: Cinnarizine: A Promising Agent for Migraine
20: Christiansen ML, Holm R, Kristensen J, Kreilgaard M, Jacobsen J, Abrahamsson

Explore Compound Types